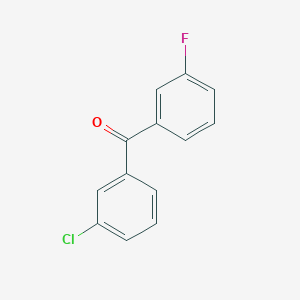

3-Chloro-3'-fluorobenzophenone

描述

3-Chloro-3'-fluorobenzophenone is a halogenated benzophenone derivative characterized by a chloro substituent at the 3-position of one benzene ring and a fluoro group at the 3'-position of the second ring. Its molecular formula is C₁₃H₈ClFO, with a molecular weight of 234.66 g/mol (calculated based on analogous compounds in and ). This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. Its dual halogenation (Cl and F) enhances electronic and steric effects, influencing reactivity and binding properties in downstream applications .

属性

IUPAC Name |

(3-chlorophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMZTGGMWKCDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609221 | |

| Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75762-57-1 | |

| Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75762-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedel-Crafts Acylation Approach

A common and effective method to prepare halogenated benzophenone derivatives, including 3-chloro-3'-fluorobenzophenone, is through Friedel-Crafts acylation. This involves the reaction of halogen-substituted benzoyl chlorides with halogenated benzenes in the presence of a Lewis acid catalyst, such as aluminum chloride.

-

- Catalyst: Aluminum chloride (AlCl3)

- Solvent: Halogenated hydrocarbons (e.g., 1,2-dichloroethane, chloroform), benzene, or toluene

- Temperature range: Typically 100°C to 350°C, with precise control to optimize yield and selectivity

- Atmosphere: Often nitrogen to prevent oxidation and decomposition

- Reaction time: 11 to 15 hours depending on temperature and substrate reactivity

-

- The halogenated benzoyl chloride (such as 3-chlorobenzoyl chloride) is reacted with fluorobenzene or a fluorinated benzene derivative.

- The reaction mixture is stirred under nitrogen at elevated temperatures.

- After completion, the mixture is cooled, and the product is extracted using solvents such as isopropanol or diethyl ether.

- Purification is achieved by recrystallization, often from isopropanol, to obtain high purity product.

| Parameter | Value |

|---|---|

| Reaction Temperature | 230–250°C |

| Reaction Time | 11–15 hours |

| Solvent | 1,2-Dichloroethane or benzene |

| Catalyst | Aluminum chloride (AlCl3) |

| Yield | Approximately 80% |

| Melting Point | 60–61°C |

- Notes:

- The reaction progress is monitored by gas chromatography or thin-layer chromatography.

- Use of crown ethers or quaternary ammonium salts as phase transfer catalysts can improve alkali fluoride-mediated fluorination steps.

- Water is often removed azeotropically with benzene to drive the reaction forward and prevent hydrolysis.

化学反应分析

Types of Reactions

3-Chloro-3’-fluorobenzophenone can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted benzophenones with various functional groups.

Reduction: 3-Chloro-3’-fluorobenzhydrol.

Oxidation: 3-Chloro-3’-fluorobenzoic acid.

科学研究应用

Medicinal Chemistry

3-Chloro-3'-fluorobenzophenone is being investigated for its potential therapeutic applications, particularly as a precursor in the synthesis of biologically active compounds. Research has indicated that halogenated benzophenones can exhibit significant biological activity, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives of benzophenone, including those with fluorine and chlorine substituents, showed promising results in inhibiting cancer cell proliferation. The specific mechanisms of action are still under investigation but are believed to involve interactions with key biomolecular targets involved in cell signaling pathways .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the development of complex molecules. Its reactivity allows it to participate in various reactions, such as Friedel-Crafts acylation and nucleophilic substitutions.

Synthesis Pathways

- Friedel-Crafts Acylation: This method can be utilized to introduce additional functional groups onto the aromatic rings, allowing for the creation of more complex structures.

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced with various nucleophiles, expanding the range of derivatives that can be synthesized from this compound .

Material Science Applications

In material science, this compound is explored for its potential use as a photoinitiator in polymerization processes. The compound's ability to absorb UV light makes it suitable for initiating radical polymerization reactions, which are crucial in the production of various polymers and resins.

Table 1: Comparison of Photoinitiators

| Compound Name | Absorption Wavelength (nm) | Application Area |

|---|---|---|

| This compound | 250-300 | Photopolymerization |

| Benzoin Ether | 260-280 | Coatings and adhesives |

| Camphorquinone | 300-350 | Dental materials |

作用机制

The mechanism of action of 3-Chloro-3’-fluorobenzophenone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

相似化合物的比较

Structural Analogues and Physicochemical Properties

The table below compares 3-Chloro-3'-fluorobenzophenone with key structural analogues:

Key Observations :

- Substituent Position Effects: this compound exhibits meta-substitution on both rings, which reduces symmetry compared to para-substituted isomers (e.g., 4-Chloro-4'-fluorobenzophenone). This asymmetry may influence crystallinity and solubility .

- Electronic Properties :

Yield and Purity :

- Para-substituted isomers (e.g., 4-Cl-4'-F) may achieve higher yields (e.g., 94% in ) due to favorable transition states in acylation. Meta-substituted variants (e.g., 3-Cl-3'-F) could require optimized conditions to mitigate steric hindrance.

生物活性

3-Chloro-3'-fluorobenzophenone (CFBP), with the molecular formula C13H8ClFO, is a member of the benzophenone family characterized by two aromatic rings linked by a carbonyl group. The presence of chlorine and fluorine substituents enhances its chemical properties, making it a compound of interest in medicinal chemistry. This article explores the biological activities of CFBP, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

CFBP features a unique structure that influences its reactivity and biological activity. The compound is synthesized through multi-step organic reactions, typically involving nucleophilic substitution and reduction processes. Its chemical structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C13H8ClFO |

| Molecular Weight | 236.65 g/mol |

| Functional Groups | Chlorine (Cl), Fluorine (F) |

| Chemical Family | Benzophenones |

Antimicrobial Properties

Research indicates that CFBP exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, preliminary tests revealed that CFBP has a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

CFBP has also been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting its role as a potential lead compound in cancer therapy. The introduction of fluorine is known to enhance the biological activity of compounds, which may contribute to CFBP's efficacy in targeting cancer cells .

The mechanisms through which CFBP exerts its biological effects involve interactions with various molecular targets within biological systems:

- Enzyme Inhibition : CFBP may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis or cell cycle arrest.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in microbial cells or cancer cells, contributing to its antimicrobial and anticancer effects .

Case Studies and Research Findings

Several studies have documented the biological activities of CFBP:

-

Antimicrobial Activity Study :

- Objective : Evaluate the efficacy of CFBP against MRSA.

- Method : Disc diffusion method was employed to assess antibacterial activity.

- Results : CFBP showed significant inhibition zones compared to control antibiotics.

- Anticancer Activity Study :

Comparative Analysis with Related Compounds

CFBP's unique structure allows for comparison with similar compounds to understand how structural modifications impact biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Chlorobenzophenone | Lacks fluorine; simpler reactivity | Less potent biological activity |

| 4-Fluorobenzophenone | Fluorine at position 4 | Different reactivity due to substitution |

| 2-Amino-5-chloro-2'-fluorobenzophenone | Contains an amino group | More polar; different solubility |

These comparisons highlight how small modifications in structure can lead to significant changes in chemical behavior and biological activity.

常见问题

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent positions. For instance, aromatic protons in 3-substituted benzophenones show distinct splitting patterns (e.g., used NMR to confirm 2-amino-4′-fluorobenzophenone’s structure) .

- FT-IR : Stretching frequencies for C=O (~1660 cm⁻¹) and C-Cl/F bonds (~750–500 cm⁻¹) validate functional groups .

- XRD : Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, as demonstrated in for a fluorinated benzophenone derivative .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₈ClFO: theoretical MW 234.03) .

How should researchers handle this compound given limited toxicity and ecotoxicity data?

Basic Research Question

While specific toxicity data for this compound is scarce (similar to and , which note gaps in toxicity profiles for chloro-fluoro aromatics), the following precautions are advised:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation exposure (PAC-1: 2.1 mg/m³ for related compounds as per ) .

- Waste disposal : Follow hazardous waste protocols for halogenated organics .

How can computational methods like DFT enhance understanding of this compound’s electronic properties?

Advanced Research Question

Density Functional Theory (DFT) calculations predict electronic behavior and reactivity:

- FMO analysis : Identifies nucleophilic/electrophilic sites by mapping HOMO-LUMO gaps (e.g., applied DFT to 2-amino-4′-fluorobenzophenone) .

- Mulliken charges : Reveal charge distribution at chloro and fluoro substituents, guiding predictions of regioselectivity in further reactions .

- Solvent effects : PCM (Polarizable Continuum Model) simulations assess solvent interactions, aiding in reaction optimization .

How can researchers resolve discrepancies in reported spectral data for chloro-fluoro benzophenones?

Advanced Research Question

Contradictions in spectral data (e.g., NMR shifts, IR peaks) may arise from impurities, solvent effects, or tautomerism. Strategies include:

- Cross-validation : Compare data with structurally analogous compounds (e.g., ’s NIST data for 3-Chloro-4-fluoronitrobenzene) .

- Isotopic labeling : Use deuterated solvents to eliminate solvent interference in NMR.

- Computational benchmarking : Align experimental IR/NMR with DFT-simulated spectra to identify anomalies .

What strategies improve yield in multi-step syntheses involving Friedel-Crafts acylation?

Advanced Research Question

For multi-step routes (e.g., ’s synthesis of diaminobenzophenones):

- Intermediate purification : Isolate intermediates (e.g., nitro or amino derivatives) via recrystallization or chromatography to prevent carryover impurities .

- Catalyst recycling : Recover AlCl₃ by quenching with ice-water and filtration, reducing costs .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in electrophilic substitutions .

What are the stability and storage considerations for this compound?

Basic Research Question

- Light sensitivity : Store in amber glass vials at 2–8°C to prevent photodegradation (similar to ’s recommendations for trifluoromethylphenylboronic acid) .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ketone group .

- Long-term stability : Monitor via periodic TLC or HPLC to detect decomposition (e.g., notes purity degradation upon air exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。